molecular formula C9H5ClF3N3O B3212959 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline CAS No. 1107694-89-2

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline

Cat. No.: B3212959
CAS No.: 1107694-89-2
M. Wt: 263.6 g/mol
InChI Key: ODTFSGOAFFOWCH-UHFFFAOYSA-N
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Description

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline is a heterocyclic compound with the molecular formula C9H5ClF3N3O. It is a quinazoline derivative, characterized by the presence of a chloro group at the 2-position, an amino group at the 4-position, and a trifluoromethoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the reaction of 2-chloro-6-(trifluoromethoxy)aniline with formamide under acidic conditions can yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group can yield various substituted quinazoline derivatives, while oxidation of the amino group can produce nitro or hydroxyl derivatives .

Scientific Research Applications

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-Amino-6-(Trifluoromethoxy)quinazoline is unique due to the combination of its functional groups and the quinazoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-chloro-6-(trifluoromethoxy)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3O/c10-8-15-6-2-1-4(17-9(11,12)13)3-5(6)7(14)16-8/h1-3H,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTFSGOAFFOWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241652
Record name 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107694-89-2
Record name 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107694-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethoxy)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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